4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by its unique structural features, including a piperidine ring, an amino-acetyl group, and a benzyl ester moiety. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications. Its molecular formula is and it possesses a molecular weight of 319.39 g/mol .
4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester exhibits promising biological activities. Its structural components suggest potential interactions with biological targets, particularly in the nervous system. Preliminary studies indicate that it may act as an inhibitor of specific enzymes or receptors, which could be relevant in treating neurological disorders or other conditions related to amino acid metabolism .
The synthesis of 4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves several steps:
This compound has potential applications across various fields:
Interaction studies have focused on the compound's binding affinity to various biological targets. Initial findings suggest that it may interact with specific receptors involved in neurotransmission and metabolic processes. These interactions are crucial for understanding its pharmacological potential and guiding further research into its therapeutic applications .
Several compounds share structural similarities with 4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Amino-acetylamino)-piperidine-1-carboxylic acid benzyl ester | Similar piperidine structure | Lacks ethyl substitution, affecting solubility |
| 4-(Chloro-acetyl)-ethyl-amino-piperidine-1-carboxylic acid benzyl ester | Contains a chloro group | Potentially more reactive due to electronegative chlorine |
| 4-(N-Methyl-2-amino)-piperidine-1-carboxylic acid benzyl ester | Methyl substitution on nitrogen | Modifies steric and electronic properties |
These compounds highlight the uniqueness of 4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester through its specific ethyl substitution and functional groups that influence its reactivity and biological activity .